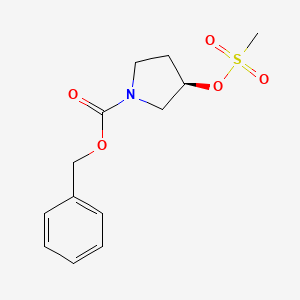

(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

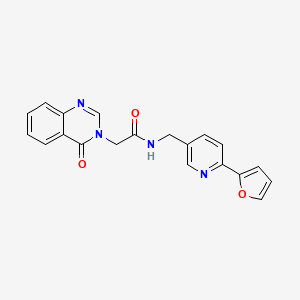

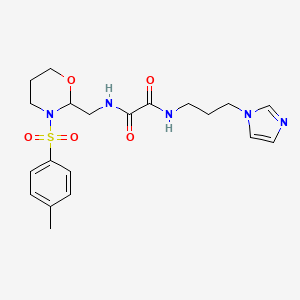

“®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “benzyloxy” and “carbonyl” groups suggest the presence of a benzene ring and a carbonyl group (C=O), respectively .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate is involved in chemical reactions that form the basis for synthesizing various organic compounds with potential applications in materials science and catalysis. For instance, the oxidation of pyrrole compounds, similar to the pyrrolidinyl structure in (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate, with p-benzoquinone has been demonstrated to produce organic semiconducting materials. These materials show significant electrorheological effects, which could be exploited in creating smart fluids and materials for various technological applications (Stejskal et al., 2018).

Catalysis and Ligand Synthesis

The compound's structural features, especially the pyrrolidinyl and benzyloxy carbonyl groups, make it a candidate for use in catalytic processes and ligand synthesis. For example, research on dioxygen-initiated oxidation of heteroatomic substrates has shown that compounds with pyridinyl and sulfonyl groups, similar to those in (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate, can serve as ligands in diiron(II) complexes, potentially mimicking the active sites of certain enzymes (Carson & Lippard, 2006).

Organic Synthesis

In organic synthesis, the stereospecific substitution reactions of methanesulfonates, including those with structures similar to (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate, have been explored for the synthesis of chiral nonracemic amines. These reactions are crucial for developing optically active compounds, which have wide-ranging applications in pharmaceuticals and asymmetric catalysis (Uenishi et al., 2004).

Materials Science

Compounds related to (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate have been used in the synthesis of materials with unique properties, such as those exhibiting strong electrorheological effects. These materials can rapidly change their viscosity under an electric field, making them useful in developing advanced materials for sensors, actuators, and other applications requiring materials that respond dynamically to external stimuli (Stejskal et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRBIPMUYLVQFG-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)